molecular formula C24H23ClN4 B11211670 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11211670
M. Wt: 402.9 g/mol
InChI Key: FYHXAOCDEOPZKJ-UHFFFAOYSA-N
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Description

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group and a phenyl group

Preparation Methods

The synthesis of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-chloro-4-methylphenyl and phenyl groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.

    Piperidine Introduction:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings or the piperidine moiety.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to facilitate the desired transformations .

Scientific Research Applications

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE can be compared with other similar compounds, such as:

The uniqueness of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE lies in its specific substitution pattern and the presence of the piperidine moiety, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H23ClN4

Molecular Weight

402.9 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23ClN4/c1-17-10-11-19(14-21(17)25)29-15-20(18-8-4-2-5-9-18)22-23(26-16-27-24(22)29)28-12-6-3-7-13-28/h2,4-5,8-11,14-16H,3,6-7,12-13H2,1H3

InChI Key

FYHXAOCDEOPZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCCC4)C5=CC=CC=C5)Cl

Origin of Product

United States

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